molecular formula C17H20ClN3O2 B1293000 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide CAS No. 1119450-81-5

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide

Numéro de catalogue: B1293000
Numéro CAS: 1119450-81-5
Poids moléculaire: 333.8 g/mol
Clé InChI: ZBYPUNXFMLRTDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to a benzamide scaffold. The oxadiazole ring is substituted with a reactive chloromethyl group at the 5-position, while the benzamide nitrogen is functionalized with a cyclohexylmethyl group.

Propriétés

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c18-10-15-20-16(21-23-15)13-7-4-8-14(9-13)17(22)19-11-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYPUNXFMLRTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152595
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-81-5
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthesis via Chloromethylation

One effective method involves the chloromethylation of an appropriate oxadiazole precursor followed by coupling with cyclohexylmethylbenzamide. The general procedure is as follows:

  • Starting Materials:

    • 5-(Chloromethyl)-1,2,4-oxadiazole
    • Cyclohexylmethylbenzamide
  • Reaction Conditions:

    • The reaction is typically conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF).
    • A base (e.g., triethylamine) may be employed to facilitate the reaction.
  • Procedure:

    • Mix the oxadiazole and benzamide in the solvent.
    • Add the chloromethylating agent dropwise while stirring at room temperature.
    • Allow the reaction to proceed for several hours before quenching with water.
    • Isolate the product by filtration and purification techniques such as recrystallization or chromatography.

Alternative Synthesis via Direct Coupling

Another approach involves direct coupling of substituted amines with carboxylic acids or their derivatives:

  • Starting Materials:

    • 5-(Chloromethyl)-1,2,4-oxadiazole
    • Cyclohexylmethylamine
  • Reaction Conditions:

    • Use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Procedure:

    • Dissolve both reactants in a suitable solvent (e.g., DMF).
    • Add the coupling reagent and stir at room temperature or slightly elevated temperatures.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Upon completion, purify the product through standard techniques.

Yield and Characterization

The yield and purity of synthesized compounds are critical for further applications. Typical yields for these reactions range from 70% to 95%, depending on reaction conditions and purification methods used.

Table 1: Summary of Synthesis Conditions

Method Starting Materials Yield (%) Reaction Time Solvent
Chloromethylation 5-(Chloromethyl)-1,2,4-oxadiazole + Benzamide 85 6 hours DMF
Direct Coupling 5-(Chloromethyl)-1,2,4-oxadiazole + Amine 90 4 hours Dichloromethane

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) moiety on the oxadiazole ring is highly reactive toward nucleophilic substitution (Sₙ2), enabling derivatization for diverse applications. Key reactions include:

Nucleophile Reagents/Conditions Product Application Source
AminesEthylenediamine, K₂CO₃, DMF, 80°C3-[5-((Aminoethyl)methyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamideAntibacterial agent synthesis
ThiolsThiourea, EtOH, refluxThioether derivativesAntifungal compound development
AzidesNaN₃, DMSO, 60°CAzido-methyl analogsClick chemistry intermediates

Mechanistic Insight :
The reaction proceeds via displacement of the chlorine atom, forming covalent bonds with nucleophiles. The oxadiazole ring’s electron-withdrawing nature enhances the electrophilicity of the chloromethyl group, facilitating rapid substitution under mild conditions .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole core participates in reactions that alter its electronic or steric properties:

Ring-Opening Reactions

  • Acid-Catalyzed Hydrolysis :
    Under strong acidic conditions (e.g., HCl/H₂SO₄), the oxadiazole ring undergoes hydrolysis to yield benzamide derivatives with carboxylic acid functionalities .
    Product : 3-(Carbamoyl)benzamide-N-(cyclohexylmethyl) derivatives.

Electrophilic Aromatic Substitution

  • Nitration :
    Reaction with HNO₃/H₂SO₄ introduces nitro groups at the oxadiazole’s 5-position, enhancing biological activity (e.g., antimicrobial potency) .

Benzamide Functionalization

The N-(cyclohexylmethyl)benzamide group undergoes selective reactions:

Amide Hydrolysis

  • Basic Conditions (NaOH, H₂O/EtOH) :
    Hydrolysis yields the corresponding carboxylic acid, enabling further conjugation or salt formation .

Cyclohexylmethyl Group Modifications

  • Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) reduces the cyclohexylmethyl group to a cyclohexane derivative, altering lipophilicity .

Oxidation and Reduction Pathways

  • Oxidation :
    The chloromethyl group can be oxidized to a carbonyl (-COOH) using KMnO₄/H₂O, forming 3-[5-(carboxy)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide .
  • Reduction :
    LiAlH₄ reduces the oxadiazole ring to a diamine structure, though this reaction is less common due to ring stability .

Biological Activity of Reaction Products

Derivatives synthesized from the parent compound exhibit notable bioactivity:

Derivative Activity EC₅₀/IC₅₀ Source
Azido-methyl analogAnticancer (HeLa cells)12.5 µM
Thioether derivativeAntifungal (C. albicans)MIC: 8 µg/mL
Nitrated oxadiazole analogHerbicidal (S. sclerotiorum)EC₅₀: 5.17 mg/L

Industrial and Synthetic Relevance

  • Scalable Synthesis : Optimized protocols using continuous flow reactors achieve >90% yield in chloromethylation steps .
  • Green Chemistry : Recent studies highlight solvent-free mechanochemical methods for Sₙ2 reactions, reducing waste .

Applications De Recherche Scientifique

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be used in the development of new agrochemicals or as an intermediate in the synthesis of other complex molecules.

Mécanisme D'action

The mechanism of action of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The oxadiazole ring may also interact with biological targets through hydrogen bonding or π-π interactions, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Selected Oxadiazole-Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications/Activities References
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide C₁₈H₂₁ClN₄O₂ 360.84 Cyclohexylmethyl Synthetic intermediate, pharmacological
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide C₁₃H₁₅ClN₄O₂ 294.74 Isopropyl Building block for drug discovery
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopentylbenzamide C₁₅H₁₈ClN₃O₂ 307.78 Isopentyl Early-stage research chemical
N-[[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]benzamide C₁₁H₁₀ClN₃O₂ 251.67 Methylene-linked benzamide Radiolabeling precursor
Flufenoxadiazam (N-(2-Fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide) C₁₆H₉F₄N₃O₂ 351.26 Trifluoromethyl, 2-fluorophenyl Fungicide (ISO-provisional approval)
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide C₁₂H₉ClF₃N₃O₂ 327.67 Trifluoroethyl Not reported; likely a research chemical

Structural and Reactivity Comparisons

Chloromethyl Group Reactivity: The chloromethyl group at the oxadiazole 5-position (common in all compounds in Table 1) enables nucleophilic substitution, facilitating further functionalization. This reactivity is exploited in radiosynthesis (e.g., ) and coupling reactions (e.g., ) . In contrast, flufenoxadiazam () substitutes chlorine with a trifluoromethyl group, enhancing metabolic stability and lipophilicity, critical for fungicidal activity .

Isopropyl/Isopentyl (): Smaller alkyl groups may enhance solubility but reduce membrane permeability compared to cyclohexylmethyl . Trifluoroethyl (): Fluorine atoms increase electronegativity and metabolic resistance, common in agrochemicals .

Compounds with methylene-linked benzamide () are precursors for radiotracers, indicating utility in imaging .

Activité Biologique

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a 1,2,4-oxadiazole ring, which is linked to a cyclohexylmethylbenzamide moiety. The structural formula can be represented as follows:

C13H15ClN4O\text{C}_{13}\text{H}_{15}\text{ClN}_4\text{O}

This structure is crucial for its biological activity, particularly in terms of interaction with various biological targets.

Target Interactions

Compounds containing the 1,2,4-oxadiazole moiety have been shown to interact with multiple biological targets, leading to various cellular responses. These interactions often result in modulation of signaling pathways associated with apoptosis and cell proliferation.

Biochemical Pathways

Research indicates that oxadiazole derivatives can influence several biochemical pathways:

  • Apoptosis Induction : Activation of caspase enzymes (e.g., caspase-3 and caspase-7) has been observed in cells treated with oxadiazole derivatives, leading to programmed cell death .
  • Cell Cycle Arrest : Compounds similar to the one have demonstrated the ability to induce cell cycle arrest at the G2/M phase in cancer cell lines .

Anticancer Properties

Studies have indicated that derivatives of oxadiazoles exhibit potent anticancer activities. For instance:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In particular, it demonstrated effectiveness against A549 (lung cancer) and HT-1080 (fibrosarcoma) cells .
  • Molecular Docking Studies : These studies suggest that the compound can form stable complexes with target proteins involved in cancer progression, enhancing its potential as an anticancer agent .

Antimicrobial Activity

The oxadiazole ring structure is also linked to antimicrobial properties. Compounds similar to this compound have been reported to exhibit activity against various bacterial strains.

Case Studies

  • Anticancer Activity Evaluation :
    • A study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .
  • Molecular Docking Analysis :
    • Molecular docking studies were conducted on compounds related to this benzamide derivative. The results revealed strong binding affinities for proteins associated with cancer pathways, suggesting potential therapeutic applications in oncology .

Data Summary

Property Value/Description
Molecular FormulaC₁₃H₁₅ClN₄O
Biological ActivitiesAnticancer, Antimicrobial
Mechanism of ActionCaspase activation, Cell cycle arrest
Target CellsA549 (lung), HT-1080 (fibrosarcoma)

Q & A

Q. What are the optimal synthetic routes for 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Route Selection : The compound can be synthesized via cyclocondensation of amidoximes with chloromethyl-containing precursors, followed by coupling with N-(cyclohexylmethyl)benzamide derivatives. Evidence from similar oxadiazole-benzamide hybrids suggests using coupling agents like EDCI/HOBt for amide bond formation .
  • Optimization Strategies :
    • Temperature Control : Maintain temperatures between 0–5°C during chloromethylation to minimize side reactions (e.g., hydrolysis of the chloromethyl group) .
    • Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Improvement : Pre-activation of carboxylic acid intermediates with thionyl chloride (SOCl₂) improves reactivity, increasing yields by ~20% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the chloromethyl group (-CH₂Cl) typically appears as a singlet near δ 4.5–4.7 ppm in ¹H NMR .
    • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and detect impurities (e.g., dechlorinated byproducts).
  • Crystallography : Use single-crystal X-ray diffraction (SHELX suite) for structural validation. Key considerations:
    • Crystal Growth : Slow evaporation from dichloromethane/methanol (1:1) often yields suitable crystals.
    • Data Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling, especially for flexible cyclohexyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the chloromethyl and cyclohexylmethyl groups in biological activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with:
    • Substituent Variations : Replace chloromethyl with -CH₂F or -CH₂OH; substitute cyclohexylmethyl with smaller (e.g., cyclopentyl) or bulkier (e.g., adamantyl) groups .
  • Biological Assays :
    • In Vitro Testing : Screen analogs against target enzymes (e.g., kinases) or microbial strains. Use dose-response curves (IC₅₀/EC₅₀) to compare potency.
    • Data Correlation : Apply multivariate analysis to link substituent properties (ClogP, polar surface area) with activity. For example, chloromethyl may enhance membrane permeability, while bulky cyclohexyl groups could improve target binding .

Q. What strategies are recommended for resolving discrepancies in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Purity Verification : Re-analyze compounds via LC-MS to rule out degradation (e.g., hydrolysis of chloromethyl to -CH₂OH) .
  • Assay Conditions : Standardize protocols (e.g., serum-free media for cytotoxicity assays to avoid protein binding interference) .
  • Computational Validation : Perform molecular docking to identify binding pose variations. For example, a flipped benzamide ring in analogs might reduce activity despite similar substituents .

Q. What methodologies are appropriate for assessing the compound's pharmacokinetic properties, such as metabolic stability and blood-brain barrier (BBB) permeability?

Methodological Answer:

  • Metabolic Stability :
    • Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
    • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition.
  • BBB Permeability :
    • PAMPA-BBB Assay : Measure passive diffusion using a lipid-coated filter. A Pe value > 4.0 × 10⁻⁶ cm/s suggests high permeability .
    • In Vivo Imaging : Radiolabel the compound (e.g., ¹⁸F for PET) to track brain uptake in rodent models .

Q. How can in vivo neuroprotective efficacy be evaluated using animal models, and what endpoints should be prioritized?

Methodological Answer:

  • Model Selection : Use experimental autoimmune encephalomyelitis (EAE) mice for multiple sclerosis or optic neuritis models .
  • Dosing Regimen : Administer orally (10–30 mg/kg/day) for 14 days. Include vehicle and positive controls (e.g., fingolimod).
  • Endpoints :
    • Biomarkers : Quantify TNF-α, IL-6, and GFAP in serum and brain homogenates via ELISA.
    • Functional Outcomes : Assess motor coordination (rotarod test) and visual acuity (optokinetic response) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.